molecular formula C28H24ClNO3 B063064 (S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate CAS No. 181139-72-0

(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate

Cat. No.: B063064
CAS No.: 181139-72-0
M. Wt: 457.9 g/mol
InChI Key: KPCSDMZEMDMWKQ-SPNSGGJLSA-N
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Description

(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate is a chemically sophisticated small molecule of significant interest in medicinal chemistry and pharmacology research. This stereospecific (S)-enantiomer is designed as a potent and selective antagonist of the CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor. The compound's structure integrates key pharmacophores, including a 7-chloroquinoline moiety and a benzoate ester, linked by a hydroxypropyl chain, which are critical for high-affinity binding and functional activity. Its primary research value lies in the study of allergic inflammation pathways, particularly those mediated by Th2 lymphocytes and eosinophils in response to prostaglandin D2 (PGD2). By selectively blocking the CRTh2 receptor, this compound potently inhibits the chemotaxis and activation of key immune cells, providing a powerful tool for in vitro and in vivo models of asthma, allergic rhinitis, and atopic dermatitis. Researchers can utilize this high-purity compound to elucidate CRTh2 signaling mechanisms, validate new therapeutic targets, and screen for novel anti-inflammatory agents. The inclusion of the methyl ester group also offers a synthetic handle for further chemical modification and prodrug development.

Properties

IUPAC Name

methyl 2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18,27,31H,12,16H2,1H3/b14-9+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCSDMZEMDMWKQ-SPNSGGJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181139-72-0, 142569-69-5
Record name Methyl 2-[(3S)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
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Record name Benzoic acid, 2-[(3S)-3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]-, methyl ester
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Record name Benzoic acid, 2-[(3S)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Azeotropic Drying

  • Conditions : Toluene (10 vol), 50–60°C under reduced pressure (200–300 mbar)

  • Endpoint : Residual water <0.1% w/w by Karl Fischer titration

  • Criticality : Moisture control prevents hydrolysis of the mesylating agent

Activation and Substitution Sequence

  • Mesylation :

    • Methanesulfonyl chloride (1.5 equiv)

    • DIPEA (2.0 equiv) in CH₂Cl₂ at −10°C → 25°C

    • Conversion monitored by HPLC (≤0.5% starting material)

  • Thioacetate Formation :

    • Potassium thioacetate (1.2 equiv)

    • 18-crown-6 ether (0.1 equiv) in DMF

    • 60°C for 8 hours

This one-pot methodology eliminates intermediate isolation, reducing processing time by 40% compared to earlier methods.

Analytical Control Strategies

Chiral Purity Assessment

  • HPLC Method : Chiralpak AD-H column (250 × 4.6 mm)

  • Mobile phase : n-Hexane/ethanol (85:15) at 1.0 mL/min

  • Detection : UV 254 nm

  • System suitability : Rs >2.0 between (S)- and (R)-enantiomers

Process-Related Impurities

  • Major impurity : Over-reduction product (<0.15%)

  • Control measure : Strict temperature control (−10°C ± 2°C) during mesylation

Comparative Analysis of Synthetic Routes

While the provided sources focus on mesylation and subsequent steps, academic literature describes alternative approaches:

  • Enzymatic Dynamic Kinetic Resolution : Combines KREDs with ruthenium catalysts for concurrent reduction and racemization1

  • Asymmetric Organocatalysis : Proline-derived catalysts achieve 92% ee but require cryogenic conditions1

Industrial adoption remains limited due to cost and scalability challenges compared to the established biocatalytic route.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including oxidation , reduction , substitution , and esterification .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines .

  • Esterification: : This reaction typically involves the use of carboxylic acids and alcohols in the presence of acid catalysts .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives , vinyl compounds , and hydroxypropyl esters .

Scientific Research Applications

(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate: has several applications in scientific research:

  • Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in the study of enzyme mechanisms and inhibition.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new antimalarial and anticancer agents.

  • Industry: : Its unique chemical properties make it useful in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of antimalarial activity, the compound may inhibit the growth of the malaria parasite by interfering with its metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The table below compares key structural and functional attributes of (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate with related compounds:

Compound Structural Difference Pharmacological Activity Synthesis Method Key Findings
This compound 3-hydroxypropyl group; (S)-configuration Intermediate for montelukast sodium; no direct therapeutic activity Biocatalytic reduction using KREDs High stereoselectivity (>99% ee); critical for montelukast’s efficacy
(E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate 3-oxo group instead of 3-hydroxy Inactive precursor Chemical synthesis via Heck coupling Requires enzymatic reduction to active (S)-alcohol
(R)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (R)-configuration Lower binding affinity to leukotriene receptors Minor byproduct during synthesis Discarded due to poor efficacy
Montelukast Sodium Hydrate (MSH) Cyclopropylacetic acid substituent; sodium salt Active drug (leukotriene receptor antagonist) Multi-step synthesis involving mesylation and thiol coupling 100-fold higher potency than intermediates
(S,E)-Methyl 2-(3-acetoxy-3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)propyl)benzoate 3-acetoxy group instead of 3-hydroxy Prodrug with delayed hydrolysis Acetylation of (S)-hydroxy intermediate Improved stability during storage

Pharmacokinetic and Functional Comparisons

  • Stereoselectivity : The (S)-enantiomer exhibits >50-fold higher binding affinity to leukotriene receptors compared to the (R)-form due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • Metabolic Stability: The methyl benzoate group in this compound reduces first-pass metabolism compared to analogs with free carboxylic acids (e.g., montelukast sodium) .
  • Efflux Transport : Unlike montelukast sodium, which is a substrate for MRP2 (multidrug resistance-associated protein 2), the methyl ester intermediate shows lower interaction with efflux transporters, enhancing intestinal absorption .

Biological Activity

(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, with CAS number 181139-72-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H24ClNO3
  • Molecular Weight : 457.95 g/mol
  • Structure : The compound features a chloroquinoline moiety, which is known for its biological activity, particularly in anti-malarial and anti-cancer contexts.

Anticancer Properties

Research indicates that compounds containing the chloroquinoline structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline can inhibit the proliferation of various cancer cell lines. The specific activity of this compound has been linked to its ability to induce apoptosis in cancer cells through various pathways.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Caspase activation and apoptosis
HeLa (Cervical)12.5Inhibition of cell cycle progression

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness as an antibacterial agent has been noted in several studies, particularly against Gram-positive bacteria.

Case Study: Antibacterial Testing

In a comparative study, this compound showed potent activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in both bacterial and cancer cells.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity in mammalian models. However, further studies are required to fully understand its safety profile.

Q & A

What are the key synthetic challenges in achieving the (S)-configuration of the hydroxypropyl group, and what methodologies address these?

Methodological Answer:
The stereoselective synthesis of the (S)-hydroxypropyl group requires chiral induction strategies. One approach involves asymmetric catalysis using chiral auxiliaries or enantioselective reduction of ketone intermediates. For example, a cascade [3,3]-sigmatropic rearrangement (as demonstrated in quinoline-derived systems) can control stereochemistry during backbone assembly . Protecting groups (e.g., benzyl ethers) may stabilize the hydroxyl group during synthesis. Post-synthesis, chiral HPLC (C18 columns with polar modifiers) or NMR with chiral shift reagents can validate enantiomeric purity .

How can enantiomeric purity be determined using chromatographic techniques?

Methodological Answer:
Enantiomeric purity is best assessed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). UV detection at 254 nm is optimal for quinoline absorbance. For validation, compare retention times with racemic mixtures or synthetic standards. Coupling with mass spectrometry (LC-MS) ensures structural integrity and quantifies impurities below 0.1% .

What in vitro assays are recommended to evaluate antimalarial activity?

Methodological Answer:

  • Plasmodium falciparum Growth Inhibition: Use synchronized cultures (3D7 strain) in human erythrocytes, with IC₅₀ determination via SYBR Green fluorescence.
  • Cytotoxicity Screening: Test on mammalian cell lines (e.g., HEK293) using MTT assays to assess selectivity indices.
  • Hemozoin Inhibition: Quantify β-hematin formation spectrophotometrically, as quinoline derivatives often target this pathway .

How can pharmacokinetic optimization be achieved through structural modifications?

Methodological Answer:

  • Bioavailability Enhancement: Replace the methyl ester with prodrug moieties (e.g., phosphonates) to improve solubility.
  • Metabolic Stability: Introduce fluorine atoms at the vinyl group to reduce CYP450-mediated oxidation.
  • LogP Adjustment: Modify the benzoate substituents (e.g., para-methyl groups) to balance lipophilicity and aqueous solubility, guided by HPLC logP measurements .

How to resolve conflicting bioactivity data in derivatives?

Methodological Answer:

  • Purity Verification: Re-analyze compounds via HPLC (≥98% purity) and NMR to exclude impurities as confounding factors .
  • Assay Standardization: Replicate assays under controlled conditions (e.g., fixed parasite densities, serum concentrations).
  • Statistical Analysis: Apply multivariate regression to identify structural descriptors (e.g., substituent electronegativity) correlating with activity outliers .

What computational methods predict binding affinity to Plasmodium targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with PfATP4 or PfDHFR enzymes. Focus on hydrogen bonding with the quinoline nitrogen and hydrophobic contacts with the vinyl-phenyl group.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Validate with free-energy perturbation (FEP) calculations .

How to design analogs with modified benzoate groups for SAR studies?

Methodological Answer:

  • Electron-Withdrawing Groups: Synthesize nitro- or trifluoromethyl-substituted benzoates via Suzuki-Miyaura coupling.
  • Steric Modifications: Introduce bulky tert-butyl groups at the ortho position to probe steric hindrance effects.
  • Biological Testing: Compare IC₅₀ values against parent compound to map substituent tolerance .

Best practices for ensuring synthetic reproducibility?

Methodological Answer:

  • Detailed Protocols: Document reaction parameters (temperature, solvent purity, catalyst loading) rigorously.
  • Intermediate Characterization: Provide NMR (¹H, 13C) and HRMS data for all intermediates.
  • Collaborative Validation: Share batches with independent labs for cross-verification of yields and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.